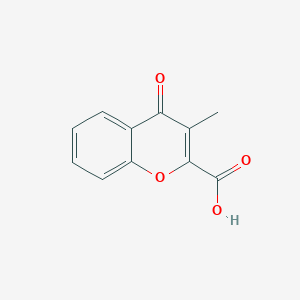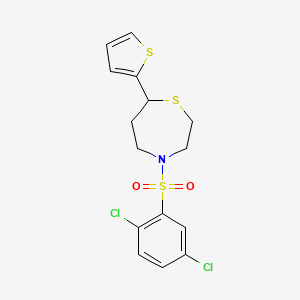
4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Sulfonamides in Environmental and Food Analysis
Sulfonamides, a class of compounds containing the sulfonamide group, have been extensively used in environmental and food analysis. They are critical for detecting various substances due to their antimicrobial properties. For instance, their use in developing ELISA and immunosensors for detecting herbicides, polychlorinated biphenyls, and toxic metabolites highlights the importance of sulfonamides in analytical chemistry, ensuring safety and compliance in food and environmental sectors Fránek & Hruška, 2018.
Thiophenes in Organic Synthesis and Material Science
Thiophene derivatives are aromatic compounds with a wide range of applications in medicinal chemistry, organic materials, and agrochemicals. Their electronic properties make them valuable for creating antimicrobial, anticancer, and anti-inflammatory agents. Moreover, thiophenes' role in developing organic materials due to their electronic properties has been reported, showing their versatility beyond pharmaceuticals Xuan, 2020.
Sulfonamides in Drug Discovery
Sulfonamide compounds, due to their bacteriostatic properties, play a significant role in drug discovery, particularly as antibiotics. They are also incorporated into various clinically used drugs, like diuretics and carbonic anhydrase inhibitors, showcasing their broad pharmaceutical applications. The continuous search for novel sulfonamides to act against diseases like glaucoma, cancer, and bacterial infections underscores their significance in medicinal chemistry Carta et al., 2012.
Environmental Impact and Biodegradation of Thiophenes
Thiophenes, particularly those found in petroleum and fossil fuels, have environmental impacts, including toxicity and challenges in biodegradation. Studies on the biodegradation of thiophenes focus on understanding their environmental fate and developing methods for their removal or neutralization, highlighting the intersection between chemical research and environmental science Kropp & Fedorak, 1998.
properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S3/c16-11-3-4-12(17)15(10-11)23(19,20)18-6-5-14(22-9-7-18)13-2-1-8-21-13/h1-4,8,10,14H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLANPAYBPIPNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)
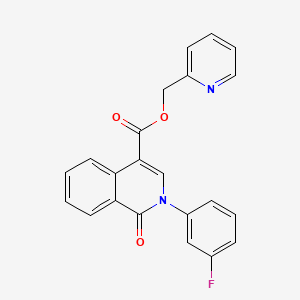


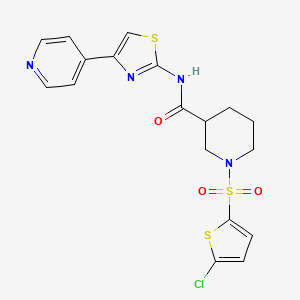
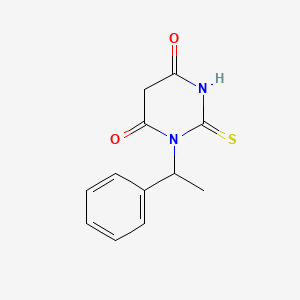
![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)

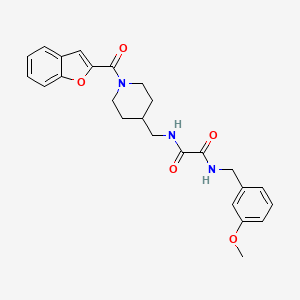
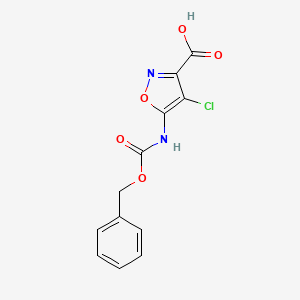
![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)
![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)
